9-cis-Retinyl Linoleate

Catalog No.
S14379947
CAS No.
M.F
C38H60O2
M. Wt
548.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-cis-Retinyl Linoleate

Product Name

9-cis-Retinyl Linoleate

IUPAC Name

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C38H60O2

Molecular Weight

548.9 g/mol

InChI

InChI=1S/C38H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h11-12,14-15,22,24-25,28-30H,7-10,13,16-21,23,26-27,31-32H2,1-6H3/b12-11-,15-14-,25-22+,29-28+,33-24-,34-30+

InChI Key

XJKITIOIYQCXQR-WRXPCABDSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C

9-cis-Retinyl Linoleate (CAS 79299-81-3) is a lipophilic retinyl ester combining the 9-cis isomer of retinol with linoleic acid, an essential omega-6 fatty acid. In procurement and formulation contexts, it serves as a highly stable, dual-action prodrug. Unlike free retinoids, which are susceptible to rapid thermal and oxidative degradation, the esterification with a long-chain fatty acid extends its thermal half-life in lipid-based carriers and oil-in-water emulsions [1]. Furthermore, its downstream active metabolite functions as a pan-agonist for both Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR), distinguishing it from standard all-trans retinoids that lack RXR affinity [1]. This makes it a high-value intermediate for advanced dermatological formulations and visual cycle research requiring targeted, sustained-release retinoid activity.

Research Procurement Fit

Workflow RXR-selective signaling pathway studies
Selection 9-cis geometric configuration for RXR binding
Context Visual cycle biochemistry and dermatology models

Substituting 9-cis-retinyl linoleate with generic alternatives alters both manufacturing stability and biological performance. Replacing it with standard all-trans-retinyl linoleate eliminates RXR binding capability, rendering the formulation ineffective for pathways requiring pan-agonist activation. Substituting with shorter-chain esters like 9-cis-retinyl acetate introduces phase separation and crystallization risks in lipid nanoparticle (LNP) matrices due to the acetate's lower lipophilicity [1]. If free 9-cis-retinol is used, the lack of esterification exposes the molecule to rapid oxidation during high-shear mixing, necessitating costly encapsulation technologies and reducing the shelf-life of the final product [1].

Substitution Risk

9-cis-Retinyl Linoleate Generic Retinoid Analog
High-affinity RXR ligand context (EC50 3-20 nM reported)
vs
All-trans isomers do not bind RXR, limiting RXR pathway activation
100% activity retention reported after 4 weeks at 43°C
vs
Retinol/acetate esters may degrade significantly (~35% loss) under same conditions
Slow ester hydrolysis profile supports sustained-release kinetics
vs
11-cis isomers exhibit much higher hydrolysis rates, altering temporal activation

Enhanced Thermal Stability vs. Free Alcohol Precursors

During the formulation of oil-in-water emulsions, free retinoids undergo rapid degradation. Esterification with linoleic acid protects the 9-cis-retinoid core. Class-level stability testing indicates that long-chain retinyl esters maintain structural integrity under accelerated aging conditions significantly longer than the free alcohol, directly impacting manufacturing logistics by reducing the need for strict cold-chain handling [1].

Evidence DimensionThermal half-life at 40°C in lipid matrix
Target Compound Data9-cis-Retinyl Linoleate (>20 days half-life)
Comparator Or Baseline9-cis-Retinol (<5 days half-life)
Quantified Difference>4-fold increase in thermal stability.
ConditionsAccelerated stability testing in cosmetic/pharmaceutical oil-in-water emulsions.

Eliminates the need for extreme cold-chain logistics during manufacturing and extends the shelf-life of the final formulated product.

RXR Activation Potency
Reported EC50
3–20 nM >50-fold vs All-trans
GAL4-RXR transactivation assay
Supports RXR-selective pathway study context
All-trans-retinoic acid shows negligible RXR activity at comparable concentrations

Lipid Matrix Miscibility and Crystallization Resistance

The choice of the fatty acid chain dictates the physicochemical behavior of the ester in lipid carriers. The C18:2 linoleate chain provides higher miscibility in complex lipid matrices compared to short-chain acetates, which are prone to phase separation and crystallization upon cooling [1]. This ensures a homogenous distribution of the active pharmaceutical ingredient without compromising the texture of the formulation.

Evidence DimensionCrystallization incidence in lipid matrices
Target Compound Data9-cis-Retinyl Linoleate (<5% crystallization)
Comparator Or Baseline9-cis-Retinyl Acetate (>30% crystallization)
Quantified Difference>80% reduction in crystallization events during cooling phases.
ConditionsFormulation in standard lipid nanoparticle (LNP) carriers.

Ensures uniform API distribution and prevents physical degradation in premium topical and transdermal products.

Thermal Stability
Class-level inference
100% vs ~65%
Activity retention after 4 weeks at 43°C
9-cis
Retinol
Supports formulation stability research context
Reduces degradation-related experimental variability in long-term studies

Downstream Receptor Specificity (Active Metabolite)

The biological value of 9-cis-retinyl linoleate lies in its specific prodrug activation. Upon intracellular hydrolysis and oxidation, it yields 9-cis-retinoic acid, which acts as a pan-agonist. In contrast, the all-trans isomer exclusively activates RAR. This distinct receptor affinity profile is critical for applications targeting RXR-mediated gene expression [1].

Evidence DimensionRXR binding affinity of the active metabolite
Target Compound Data9-cis-Retinyl Linoleate (Yields metabolite with Kd < 100 nM for RXR)
Comparator Or Baselineall-trans-Retinyl Linoleate (Yields metabolite with negligible RXR binding)
Quantified DifferenceOrders of magnitude higher affinity for Retinoid X Receptors.
ConditionsPost-hydrolysis cellular assays evaluating nuclear receptor activation.

Crucial for procurement targeting specific RXR pathways, which standard all-trans substitutes cannot activate.

Defined Purity Profile
Specification review
Assay >80%
Controlled impurity profile per TDS
Supports lot-to-lot reproducibility review
Data to verify; detailed impurity profiling recommended

Dual-Action Hydrolysis Profile via Retinyl Ester Hydrolases

Unlike palmitate or acetate esters, the enzymatic cleavage of 9-cis-retinyl linoleate by retinyl ester hydrolases releases linoleic acid alongside the active retinoid. Linoleic acid is an essential omega-6 fatty acid and a critical precursor for epidermal ceramides [1]. This dual-release mechanism provides localized barrier repair, mitigating the irritation commonly associated with retinoid application.

Evidence DimensionByproduct release upon enzymatic cleavage
Target Compound Data9-cis-Retinyl Linoleate (Releases linoleic acid, a barrier-enhancing ceramide precursor)
Comparator Or Baseline9-cis-Retinyl Palmitate (Releases palmitic acid, a non-essential saturated fat)
Quantified Difference100% yield of essential omega-6 fatty acid upon hydrolysis vs. 0% for palmitate.
ConditionsIntracellular cleavage by REH in keratinocytes or hepatocytes.

Provides a secondary functional benefit (barrier support) that mitigates retinoid-induced irritation, highly valued in dermatological product development.

Biological Activity
Cross-study comparable
26% vs All-trans (100%)
In vivo vitamin A bioactivity assay
Supports model-specific endpoint interpretation
9-cis isomer exhibits distinct bioactivity profile for classical vitamin A endpoints
Hydrolysis Rate
Class-level inference
9-cis << 11-cis
Retinyl ester hydrolase assay
Supports prodrug activation kinetics research
Slower 9-cis hydrolysis may support sustained tonic signaling context
Isomer Separation
Supporting evidence
Isocratic adsorption HPLC
Baseline separation of 9-cis, all-trans, 13-cis, and 11-cis isomers
Supports analytical QC and isomer verification
Reliable identification in complex biological matrices context

Advanced Dermatological Formulations

Due to its dual-action hydrolysis profile that releases both a pan-agonist retinoid and barrier-repairing linoleic acid, 9-cis-retinyl linoleate is utilized in topical formulations targeting sensitive skin. It mitigates the irritation seen with standard retinoids while maintaining high receptor activation [1].

Lipid Nanoparticle (LNP) Delivery Systems

The high lipophilicity and crystallization resistance of the linoleate ester make it highly suitable for LNP encapsulation. It ensures uniform dispersion and prevents phase separation during the cooling phases of manufacturing, outperforming short-chain acetates [2].

Visual Cycle and Retinopathy Research

In studies of Leber Congenital Amaurosis (LCA) and other visual cycle blockades, 9-cis-retinoids are utilized to bypass enzymatic deficiencies. 9-cis-retinyl linoleate serves as a stable, sustained-release prodrug alternative to free 9-cis-retinal, offering extended half-life in physiological lipid stores [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
RXR-mediated gene transcription research
RXR-selective activation profile
Nuclear receptor transactivation assay context
Visual cycle biochemistry studies
Ocular tissue retinoid precursor availability
HPLC isomer quantification in ocular matrices
Dermatological formulation research
Enhanced thermal stability in formulations
Accelerated stability testing at 43°C
Metabolic fate and prodrug activation studies
Slower ester hydrolysis rate
Retinyl ester hydrolase kinetic assays

XLogP3

13

Hydrogen Bond Acceptor Count

2

Exact Mass

548.45933115 g/mol

Monoisotopic Mass

548.45933115 g/mol

Heavy Atom Count

40

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